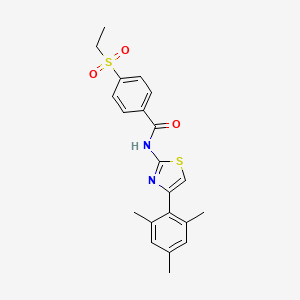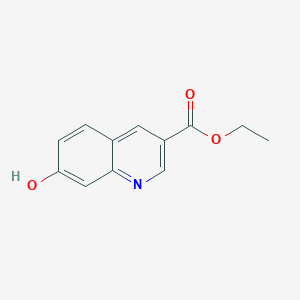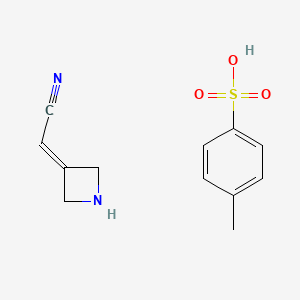
(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C28H28N4O and its molecular weight is 436.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Structural Analysis
- Isomorphous Structures and Disorder Analysis : The study of isomorphous methyl- and chloro-substituted small heterocyclic analogues, such as pyrazolo[3,4-b]pyridin derivatives, reveals insights into chlorine-methyl exchange rules and the impact of structural disorder on data mining and structural analysis processes. This research can aid in the understanding of similar compounds' crystalline properties and behaviors (Rajni Swamy et al., 2013).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyrazoline Derivatives : Derivatives synthesized from substituted chalcones and isoniazid have shown antimicrobial activity comparable to standard drugs. Such studies underscore the potential of pyrazoline derivatives in developing new antimicrobial agents, highlighting the importance of structural modifications for enhancing biological activity (Kumar et al., 2012).
Anti-inflammatory and Antibacterial Agents
- Microwave-Assisted Synthesis and Biological Evaluation : The development of novel pyrazoline derivatives through microwave irradiation has shown significant anti-inflammatory and antibacterial activities. This research demonstrates the efficacy of innovative synthesis methods in producing biologically active compounds, which could be relevant for similar chemical entities (Ravula et al., 2016).
Molecular Docking and Antimicrobial Activity
- Molecular Structure and Activity Analysis : The detailed study of molecular structures, spectroscopic and quantum chemical analyses, alongside molecular docking, provides insights into the antimicrobial activity of compounds. Such comprehensive evaluations can inform the design and synthesis of new compounds with enhanced biological activities (Sivakumar et al., 2021).
Solution Formulation for Poorly Water-Soluble Compounds
- Development of Precipitation-Resistant Formulations : Research into developing suitable formulations for poorly water-soluble compounds, such as specific pyrazole derivatives, aims to improve in vivo exposure. This work is crucial for the early toxicology and clinical studies of new drug candidates (Burton et al., 2012).
Propiedades
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(4-propan-2-ylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O/c1-21(2)22-10-12-25(13-11-22)32-27(30-16-6-7-17-30)26(20-29-32)28(33)31-18-14-24(15-19-31)23-8-4-3-5-9-23/h3-14,16-17,20-21H,15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTJLFNJRWFDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2723841.png)

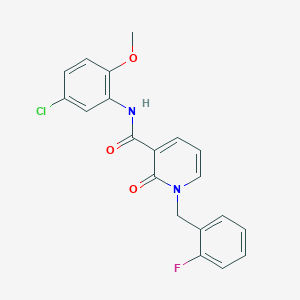
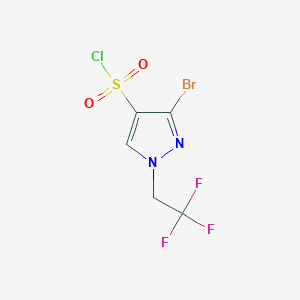
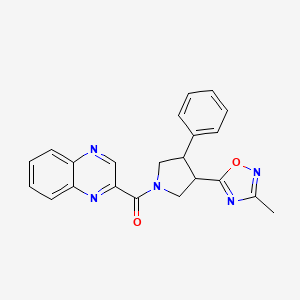
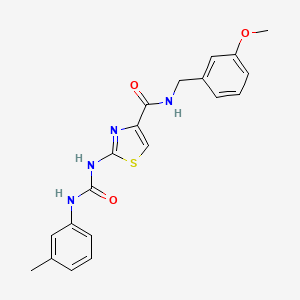
![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)
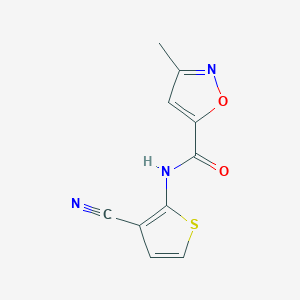
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2723852.png)
![5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2723855.png)
